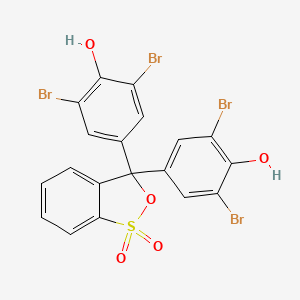
ブロモフェノールブルー
概要
説明
ブロモフェノールブルー、別名3,3',5,5'-テトラブロモフェノールスルホンフタレインは、化学式C19H10Br4O5Sの有機化合物です。 pH指示薬、電気泳動色マーカー、および染料として広く使用されています。 この化合物は、溶液のpHに応じて色が変化するため、さまざまな科学的用途で役立ちます .
科学的研究の応用
Bromophenol blue has a wide range of applications in scientific research:
作用機序
ブロモフェノールブルーは、水溶液中で酸性染料として作用します。 タンパク質やその他の分子の塩基性基と反応して、有色錯体を形成します。 色の変化は、染料の陽子化と脱陽子化によるものであり、その電子構造と光の吸収特性が変化します .
類似の化合物との比較
類似の化合物
フェノールフタレイン: 色が変化する範囲が異なる別のpH指示薬。
ブロモクレゾールグリーン: 色が変化する範囲が似ていますが、化学構造が異なるpH指示薬。
メチルオレンジ: 色が変化する範囲が異なるpH指示薬.
独自性
ブロモフェノールブルーは、特定の色変化範囲(pH 3.0〜4.6)と、pH指示薬と電気泳動色マーカーの両方の役割を果たす能力が特徴です。 この二重の機能は、さまざまな科学および工業用途で特に価値があります .
生化学分析
Biochemical Properties
Bromophenol blue interacts with various biomolecules in its role as a pH indicator and color marker. It carries a slight negative charge at moderate pH, allowing it to migrate in the same direction as DNA or protein in a gel . This property makes Bromophenol blue a valuable tool in monitoring the progress of molecules moving through a gel during electrophoresis .
Cellular Effects
The effects of Bromophenol blue on cells are primarily related to its role as a pH indicator. It has been observed that Bromophenol blue can cause significant toxicity in certain cell types when exposed to light . This suggests that Bromophenol blue may influence cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Bromophenol blue exerts its effects at the molecular level primarily through its interactions with hydrogen ions. As an acid-base indicator, Bromophenol blue changes from yellow at pH 3.0 to blue at pH 4.6 . This color change is due to the protonation or deprotonation of the molecule, which results in a shift in the light absorption spectrum .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bromophenol blue can change over time. For instance, the compound’s color change in response to pH alterations is reversible
Dosage Effects in Animal Models
One study used Bromophenol blue as a control in a murine intracranial aneurysm model, injecting 20 μL of the solution and observing for aneurysm formation or rupture
Transport and Distribution
Bromophenol blue’s transport and distribution within cells and tissues are likely influenced by its chemical properties. Given its negative charge at moderate pH, it may interact with certain transporters or binding proteins
準備方法
合成経路と反応条件
ブロモフェノールブルーは、過剰の臭素を氷酢酸中のフェノールスルホンフタレインの熱溶液に加えることによって合成できます。 反応は次のように進行します。
- フェノールスルホンフタレインを氷酢酸に溶解する。
- 温度を維持しながら、臭素をゆっくりと溶液に加える。
- 生成物は黄色い固体として沈殿し、次にろ過して酢酸と水で洗浄して純粋なブロモフェノールブルーを得る .
工業生産方法
工業的な設定では、ブロモフェノールブルーは同様の方法で、しかしより大きな規模で生産されます。 このプロセスには、次のものがあります。
- フェノールスルホンフタレインを、氷酢酸を含む大型反応器に溶解する。
- 撹拌しながら温度を維持して、臭素を徐々に添加する。
- 沈殿した生成物をろ過して洗浄して、最終生成物を得る .
化学反応の分析
反応の種類
ブロモフェノールブルーは、次のものを含む、いくつかの種類の化学反応を起こします。
一般的な試薬と条件
酸塩基反応: 一般的に、さまざまなpHレベルの溶液中で行われます。
求電子置換: 強い求電子剤と酢酸などの適切な溶媒が必要です.
生成される主な生成物
酸塩基反応: 主な生成物は、ブロモフェノールブルーの陽イオンと陰イオンであり、異なる色を示します。
求電子置換: 生成物は、反応で使用される求電子剤によって異なります.
科学研究への応用
ブロモフェノールブルーは、科学研究において幅広い用途があります。
類似化合物との比較
Similar Compounds
Phenolphthalein: Another pH indicator with a different color change range.
Bromocresol Green: A pH indicator with a similar color change range but different chemical structure.
Methyl Orange: A pH indicator with a different color change range.
Uniqueness
Bromophenol blue is unique due to its specific color change range (pH 3.0 to 4.6) and its ability to act as both a pH indicator and an electrophoretic color marker. This dual functionality makes it particularly valuable in various scientific and industrial applications .
特性
IUPAC Name |
2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSAIICHUKSCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041682 | |
| Record name | Bromophenol blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; Color varies (tan, orange, light pink, purple, or red) [CHEMINFO] Slightly soluble in water; [MSDSonline] | |
| Record name | Bromophenol blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2429 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in acetic acid, Soluble in water (about 0.4 g/100 mL); more soluble in methyl and ethyl alcohol, and in benzene. Freely soluble in NaOH solutions with the formation of a water-soluble sodium salt., In water, 3 mg/mL | |
| Record name | Bromophenol Blue | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hexagonal prisms from acetic acid and acetone, Elongated hexagonal prisms from acetic acid and acetone | |
CAS No. |
115-39-9 | |
| Record name | Bromophenol Blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromophenol blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromophenol blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromophenol blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOPHENOL BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R2969YC90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bromophenol Blue | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 279 °C (An orange discoloration with formation of a green sublimate sets in at 210 °C) | |
| Record name | Bromophenol Blue | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bromophenol Blue?
A1: Bromophenol Blue has a molecular formula of C19H10Br4O5S and a molecular weight of 669.96 g/mol.
Q2: What are the key spectroscopic characteristics of Bromophenol Blue?
A2: Bromophenol Blue exhibits a distinct color change depending on the pH of the solution. In acidic conditions (pH below 3.0), it appears yellow, while under basic conditions (pH above 4.6), it turns blue. This color change is attributed to structural changes in the molecule, leading to different absorption spectra. The maximum absorbance wavelengths (λmax) are reported as 426 nm for Bromophenol Blue complexed with ofloxacin and 633 nm, 632 nm, and 633 nm for its ion-pair complexes with Ciprofloxacin Hydrochloride, Moxifloxacin Hydrochloride, and Roxithromycin Hydrochloride, respectively [, ]. These unique spectrophotometric properties make it useful for various applications, including pH indication and spectrophotometric assays.
Q3: How does Bromophenol Blue perform under various conditions, and what are its common applications?
A3: Bromophenol Blue is compatible with a range of solvents and materials. It is frequently employed as a pH indicator due to its clear color transition between pH 3.0 and 4.6 []. This property makes it valuable for titrations and monitoring pH changes in biological and chemical reactions. In molecular biology, Bromophenol Blue is a common component of loading buffers used in gel electrophoresis. Its anionic nature and visible color allow it to co-migrate with DNA or protein samples, enabling researchers to track the progress of electrophoresis [, ].
Q4: Can Bromophenol Blue be used to visualize polyacrylamide gels?
A4: Yes, incorporating a small amount of Bromophenol Blue (1-5 mg) into the polyacrylamide gel solution before polymerization significantly enhances its visibility []. The brilliant blue color allows for easy detection of leaks and air bubbles, ensuring proper gel formation. The dye does not interfere with the migration of samples and can be pre-run to clear the wells and top portions of the gel if needed.
Q5: How does Bromophenol Blue interact with biological systems?
A5: Research has shown that Bromophenol Blue can interact with proteins like bovine neurophysin-I. Studies using various techniques, including equilibrium dialysis and circular dichroism spectroscopy, revealed that Bromophenol Blue binds to the protein in both its protonated and deprotonated forms, with the deprotonated form exhibiting a higher affinity []. The binding is pH-dependent and is influenced by the protonation state of specific protein residues. Additionally, Bromophenol Blue displays potential for use in retinal surgery, but its delayed phototoxicity in human ARPE retinal pigment epithelium cells raises concerns for patient outcomes and necessitates careful consideration [].
Q6: Does Bromophenol Blue exhibit any catalytic properties?
A6: While not traditionally considered a catalyst, Bromophenol Blue can participate in certain reactions, influencing their kinetics. For instance, in a study investigating the reaction between Bromophenol Blue and aromatic nitrogen bases in chlorobenzene using a laser temperature-jump apparatus, it was found that Bromophenol Blue forms an intermediate complex with the bases, potentially involving hydrogen bonding []. This interaction can impact the reaction rate and pathway.
Q7: How is Bromophenol Blue used in analytical chemistry?
A7: Bromophenol Blue finds extensive use in analytical chemistry for the quantitative determination of various compounds. It is frequently employed as a reagent in extractive spectrophotometric methods, where it forms ion-pair complexes with target analytes. These complexes are then extracted into organic solvents and their absorbance is measured spectrophotometrically. This approach has been successfully applied for the determination of pharmaceutical compounds like Ciprofloxacin Hydrochloride, Moxifloxacin Hydrochloride, Roxithromycin Hydrochloride, and Fexofenadine HCl [, ].
Q8: How is the analytical method using Bromophenol Blue validated?
A8: The validation of analytical methods employing Bromophenol Blue as a reagent typically involves assessing parameters such as linearity, accuracy, precision, and specificity. These parameters ensure the reliability and robustness of the analytical method for its intended purpose. For example, in the spectrophotometric determination of Ciprofloxacin Hydrochloride, Moxifloxacin Hydrochloride, and Roxithromycin Hydrochloride using Bromophenol Blue, Beer's law plots were constructed to evaluate the linearity of the method []. Additionally, the accuracy of the method can be evaluated through recovery studies, where known amounts of the analyte are added to the sample matrix and the percentage recovery is determined.
Q9: What is the environmental impact of Bromophenol Blue?
A9: While Bromophenol Blue has proven valuable in various applications, its potential environmental impact should not be overlooked. As a dye, it can contribute to water pollution if not properly managed [].
Q10: Are there any alternatives to Bromophenol Blue for its various applications?
A10: Researchers are constantly exploring alternatives to minimize the environmental footprint of laboratory practices. For instance, in gel electrophoresis, natural pigments like betacyanin extracted from spinach vine fruit (Basella rubra L.) have shown promise as potential substitutes for Bromophenol Blue []. Betacyanin exhibits good stability under a range of pH conditions and can effectively track DNA migration during electrophoresis, offering a more sustainable alternative.
Q11: Are there safety regulations regarding the use and disposal of Bromophenol Blue?
A11: As with any chemical reagent, handling Bromophenol Blue requires adherence to safety regulations and guidelines []. Always consult the material safety data sheet (MSDS) provided by the manufacturer for specific handling, storage, and disposal instructions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


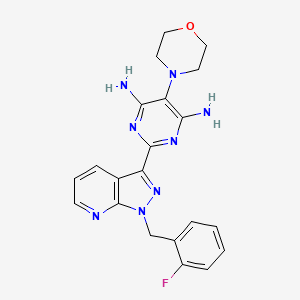

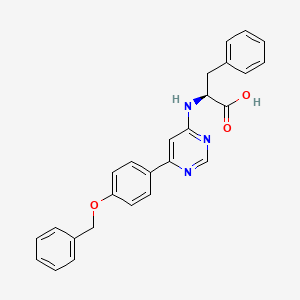
![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)
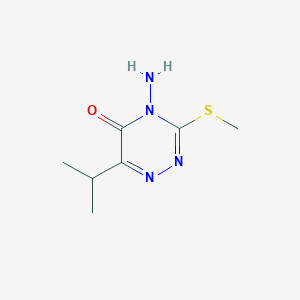
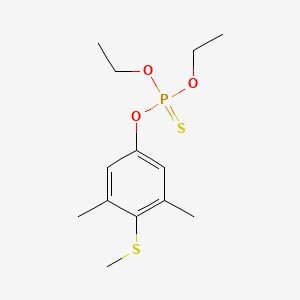
![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)
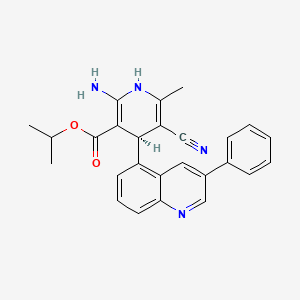
![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)
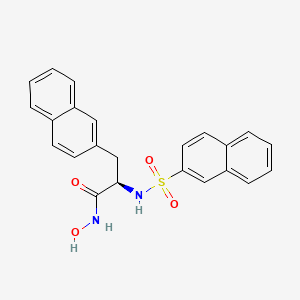
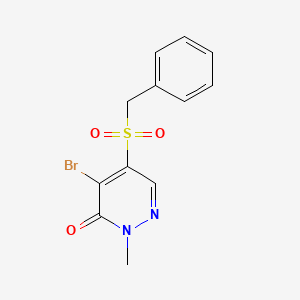

![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)
![(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropan](/img/structure/B1667838.png)
